molecular formula C12H22N2O2 B6309458 tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate CAS No. 1935599-97-5

tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate

Cat. No.: B6309458
CAS No.: 1935599-97-5
M. Wt: 226.32 g/mol
InChI Key: YQXBVCBCBXDETB-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate is a spirocyclic carbamate derivative characterized by a bicyclic spiro[3.3]heptane core functionalized with a primary amine at position 2 and a tert-butyl carbamate group at position 7. This compound is of interest in medicinal chemistry due to its structural rigidity, which can enhance binding selectivity and metabolic stability compared to linear analogs.

Properties

IUPAC Name

tert-butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBVCBCBXDETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-(2-aminospiro[3The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8)

This compound shares key features with the target molecule, including a spirocyclic framework and a tert-butyl carbamate group. However, its spiro[3.5]nonane core (vs. spiro[3.3]heptane) introduces a larger ring system, which may influence ring strain, solubility, and steric interactions. Key physicochemical comparisons include:

Property tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Molecular Formula C₁₂H₂₂N₂O₂ (inferred) C₁₃H₂₄N₂O₂
Molecular Weight ~238.32 g/mol 240.34 g/mol
Spiro Ring Size [3.3] [3.5]
Functional Groups 2° amine, carbamate Carbamate, 7-aza substitution
Calculated LogP (iLOGP) Not reported 2.04
Topological Polar Surface Area (TPSA) ~65 Ų (estimated) 55.84 Ų

The reduced TPSA and larger spiro system in the [3.5]nonane analog suggest lower polarity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound.

Triazine-Piperazine Carbamates ()

Compounds like tert-Butyl N-(6-(4-(4-(cyclopentylamino)-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)hexyl)carbamate (Compound 3) differ significantly in structure but share the tert-butyl carbamate motif. Key distinctions include:

  • Core Structure : Triazine-piperazine-hexyl chain vs. spiro[3.3]heptane.
  • Bioactivity: Triazine derivatives are often explored as cannabinoid receptor modulators , whereas spiro carbamates may target central nervous system (CNS) receptors due to their rigidity and amine functionality.
  • Synthetic Complexity : The triazine-piperazine analog requires multi-step synthesis involving cyclocondensation and nucleophilic substitution , whereas spiro carbamates may leverage ring-closing metathesis or cycloaddition strategies.

Biological Activity

tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate is a compound with significant potential in biological applications due to its unique spirocyclic structure. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 1935599-97-5
  • Purity : ≥ 97%

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Intermediate : This involves cyclization reactions to create the spiro[3.3]heptane core.
  • Introduction of the Amino Group : The amino group is introduced through nucleophilic substitution.
  • Protection of the Amino Group : The amino group is protected using a tert-butyl carbamate protecting group to facilitate further reactions .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.

The compound likely interacts with specific molecular targets, such as enzymes or receptors, modulating their activity which can influence various cellular processes. The exact mechanisms are still under investigation but may involve:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Modulation of signaling pathways related to inflammation and cancer .

Case Studies and Research Findings

  • Inhibition of COX Enzymes : In vitro studies have shown that compounds similar to this compound can significantly inhibit COX enzymes, which are critical in inflammatory processes. For example, some compounds demonstrated over 70% inhibition of PGE2 production in HCA-7 colon cancer cells at concentrations around 1 μM .
  • Anti-Cancer Activity : A study evaluated the anti-cancer effects of related compounds in mouse xenograft models, reporting tumor growth inhibition rates (T/C values) ranging from 38% to 61% across different cell lines when dosed appropriately .

Data Tables

Study Cell Line Compound Concentration (μM) PGE2 Inhibition (%) IC50 (μM)
Study 1HCA-71740.41
Study 2SW837200--
Study 3A549100--

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